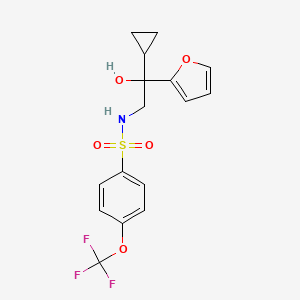

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO5S/c17-16(18,19)25-12-5-7-13(8-6-12)26(22,23)20-10-15(21,11-3-4-11)14-2-1-9-24-14/h1-2,5-9,11,20-21H,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDFGKMRWJSTFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide, a compound with diverse biological activities, has garnered attention in recent research. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described by its IUPAC name and molecular formula. It features a sulfonamide group, which is known for its biological significance.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈F₃N₃O₅S

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to possess activity against various Gram-positive and Gram-negative bacteria.

A comparative analysis of antimicrobial activity revealed that certain derivatives demonstrated effectiveness comparable to standard antibiotics like ampicillin. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/mL against clinical isolates of Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound A | 200 | S. aureus |

| Compound B | 150 | E. coli |

| N-(2-cyclopropyl-...) | TBD | TBD |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in HepG2 liver cancer cells, with IC50 values indicating effective dose levels for therapeutic applications.

The mechanism of action appears to involve the disruption of mitochondrial function and the activation of caspase pathways, leading to programmed cell death .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis.

- Cellular Interaction : The furan ring may interact with cellular membranes, enhancing permeability and facilitating the uptake of the compound into target cells.

- Gene Expression Modulation : The compound has been shown to alter the expression of genes involved in apoptosis and cell cycle regulation .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Formulations : A study developed a multi-agent formulation incorporating this compound, demonstrating enhanced efficacy against resistant bacterial strains.

- Cancer Treatment Trials : Preliminary trials involving this compound in combination with other chemotherapeutics indicated improved outcomes in tumor regression rates.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that benzenesulfonamide derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors. One study reported a compound with a similar structure exhibiting an ED50 of 72.4 mg/kg, outperforming diclofenac, a common anti-inflammatory drug .

Anti-inflammatory Properties

The compound's sulfonamide group is known for its anti-inflammatory effects. The design and synthesis of cyclic imides containing this moiety have been linked to enhanced COX-2 inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- A study demonstrated that a related compound significantly reduced tumor size in murine models, highlighting its potential as an anticancer agent.

- Another investigation into the anti-inflammatory properties revealed that administration of the compound led to marked reductions in inflammatory cytokines in vivo.

Structural Characteristics

The structural formula of this compound includes:

- A cyclopropyl ring

- A furan moiety

- A trifluoromethoxy group

These features contribute to its unique chemical reactivity and biological activity.

Research Opportunities

Further research is warranted to explore:

- The full spectrum of biological activities associated with this compound.

- Its potential as a lead compound for drug development targeting specific diseases such as cancer and chronic inflammatory conditions.

Clinical Trials

To validate its efficacy and safety, clinical trials are essential. These studies would provide critical insights into dosage, side effects, and overall therapeutic potential.

Data Table: Summary of Applications

Q & A

Basic Research Questions

Q. What are the key synthetic steps and analytical methods for synthesizing and characterizing this compound?

- Methodology :

- Synthesis : Multi-step reactions involving nucleophilic substitution of 4-(trifluoromethoxy)benzenesulfonyl chloride with a hydroxyl-cyclopropyl-furan-ethylamine intermediate. Bases like triethylamine or NaOH are used to deprotonate the amine and promote sulfonamide bond formation. Solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are selected for optimal reactant solubility .

- Characterization : Confirmation of structure via - and -NMR to resolve stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches) .

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology :

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine intermediate.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. What are the best practices for purifying intermediates in the synthesis of this compound?

- Methodology :

- Chromatography : Flash column chromatography with silica gel (ethyl acetate/hexane gradients) separates polar byproducts.

- Recrystallization : Use methanol/water mixtures to isolate high-purity sulfonamide crystals .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Employ hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices for electrophilic/nucleophilic sites. Basis sets like 6-31G(d,p) are recommended for accuracy .

- Applications : Predict regioselectivity in electrophilic substitutions (e.g., nitration) influenced by the electron-withdrawing trifluoromethoxy group .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodology :

- Advanced NMR Techniques : Use HSQC and NOESY to assign stereochemistry and confirm spatial proximity of cyclopropyl and furan moieties.

- Comparative Analysis : Cross-validate experimental data with computational NMR chemical shift predictions from DFT-optimized structures .

Q. What strategies are effective for determining the crystal structure of this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for structure refinement and WinGX for data processing. Key parameters: Mo-Kα radiation (λ = 0.71073 Å), low-temperature (100 K) data collection to reduce thermal motion artifacts.

- Challenges : Address disorder in the cyclopropyl or trifluoromethoxy groups via constrained refinement .

Q. How does the trifluoromethoxy group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Compare inhibition potency against analogs lacking the trifluoromethoxy group. Use in vitro enzymatic assays (e.g., COX-2 or carbonic anhydrase inhibition) with IC determination via fluorometric or colorimetric methods .

- Mechanistic Insight : The electron-withdrawing trifluoromethoxy group enhances sulfonamide’s hydrogen-bonding capacity to active-site residues .

Q. How can stability studies under physiological conditions inform formulation development?

- Methodology :

- Forced Degradation : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (HO) conditions. Monitor degradation products via HPLC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.